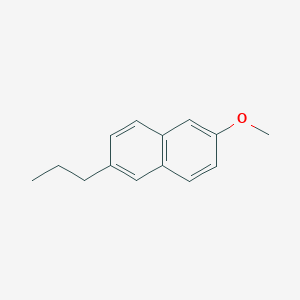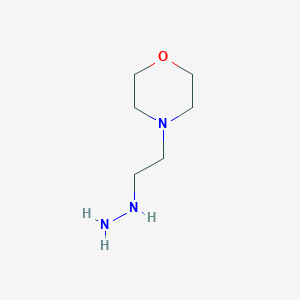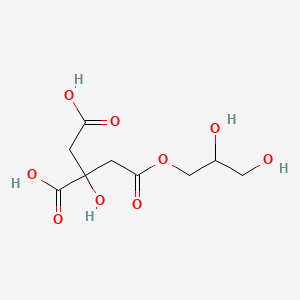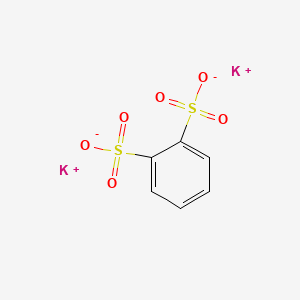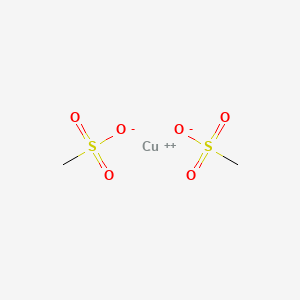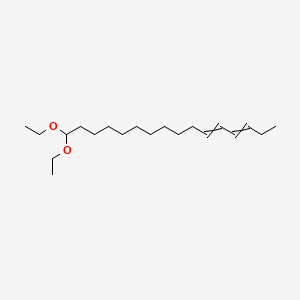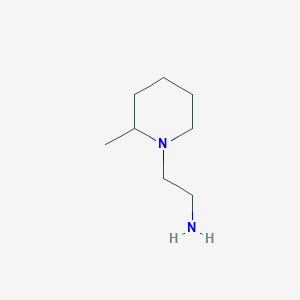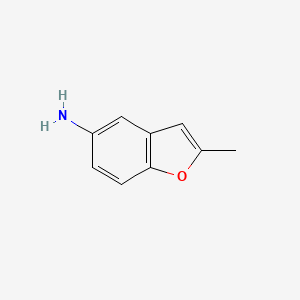
1,10-Phenanthroline-2-carbaldehyde
概要
説明
1,10-Phenanthroline-2-carbaldehyde is a compound with the molecular formula C13H8N2O . It is a phenylhydrazone compound that has been shown to have anticancer activity . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules .
Synthesis Analysis
The synthesis of 1,10-Phenanthroline-2-carbaldehyde involves the oxidation of the parent compounds by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . The products were obtained in high quality and at good to excellent yields .
Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-2-carbaldehyde was confirmed by a combination of spectral analysis methods and X-ray analysis . It forms complexes with nitrates of rare-earth elements .
Chemical Reactions Analysis
1,10-Phenanthroline-2-carbaldehyde has been involved in various chemical reactions. For instance, it has been used as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts .
Physical And Chemical Properties Analysis
1,10-Phenanthroline-2-carbaldehyde has a density of 1.3±0.1 g/cm 3, a boiling point of 436.1±25.0 °C at 760 mmHg, and a flash point of 218.2±29.6 °C . It has a molar refractivity of 64.9±0.3 cm 3, and a polar surface area of 43 Å 2 .
科学的研究の応用
Anticancer Activity
1,10-Phenanthroline-2-carbaldehyde: has demonstrated potential in anticancer research. It exhibits the ability to inhibit the growth of prostate carcinoma cells and human cervical carcinoma cells. This inhibition is achieved through binding to DNA and obstructing RNA and protein synthesis .
Supramolecular Chemistry
As a supramolecular complex, 1,10-Phenanthroline-2-carbaldehyde can form hydrogen and coordinate bonds with other molecules. This property is significant for creating intricate molecular assemblies that are fundamental in the development of new materials and sensors .
Inhibition of Tumor Angiogenesis
This compound is being explored for its role in inhibiting tumor angiogenesis—the process by which new blood vessels form to supply nutrients to tumors, which is a critical factor in cancer progression .
Antiplatelet Aggregation
Research indicates that 1,10-Phenanthroline-2-carbaldehyde has effects on antiplatelet aggregation. It has been shown to affect platelets from healthy individuals as well as those with conditions like type 2 diabetes mellitus or chronic kidney disease .
Redox Indicator and Spectrophotometric Assays
In analytical chemistry, it serves as a redox indicator and is used in spectrophotometric assays for metals like silver. It acts as a chelating ligand for metals such as Fe, Pd, and V, which is crucial for their precise detection and quantification .
Matrix Metalloproteinase Inhibition
1,10-Phenanthroline-2-carbaldehyde: acts as a matrix metalloproteinase inhibitor. These enzymes play a role in tissue remodeling and repair, and their inhibition is of interest in the study of various diseases, including cancer and fibrosis .
作用機序
Target of Action
It is known that phenanthroline derivatives, which include 1,10-phenanthroline-2-carbaldehyde, can form strong complexes with most metal ions . These complexes can interact with various biological targets, influencing their function.
Mode of Action
1,10-Phenanthroline-2-carbaldehyde interacts with its targets primarily through the formation of coordinate bonds and hydrogen bonds . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
It has been shown to have anticancer activity , suggesting that it may influence pathways related to cell growth and proliferation.
Result of Action
1,10-Phenanthroline-2-carbaldehyde has been shown to have anticancer activity . It may inhibit the growth of certain types of cancer cells, such as prostate carcinoma cells and human cervical carcinoma cells . This inhibition could be due to the compound’s ability to bind to the DNA of these cells, thereby inhibiting the synthesis of RNA and protein .
Action Environment
The action, efficacy, and stability of 1,10-Phenanthroline-2-carbaldehyde can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to form coordinate bonds and hydrogen bonds . Additionally, the presence of metal ions in the environment could influence the formation of complexes between 1,10-Phenanthroline-2-carbaldehyde and these ions .
Safety and Hazards
特性
IUPAC Name |
1,10-phenanthroline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURLLZFZRLZTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406119 | |
| Record name | 1,10-phenanthroline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,10-Phenanthroline-2-carbaldehyde | |
CAS RN |
33795-37-8 | |
| Record name | 1,10-phenanthroline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the interaction of 1,10-Phenanthroline-2-carbaldehyde with Iron(II)?
A1: 1,10-Phenanthroline-2-carbaldehyde acts as a tridentate ligand, forming stable complexes with Iron(II). These complexes, particularly when coordinated with phenylhydrazone derivatives, demonstrate a fascinating phenomenon known as spin crossover (SCO). [, , , , ] This means that the Iron(II) ion can transition between a high-spin state (⁵T₂) and a low-spin state (¹A₁) under the influence of external stimuli like temperature or pressure. [, , ]
Q2: What causes the spin crossover behavior in these Iron(II) complexes?
A2: The spin state of the Iron(II) ion within the complex is influenced by the ligand field strength. 1,10-Phenanthroline-2-carbaldehyde, when modified with specific substituents, can fine-tune the ligand field strength around the Iron(II) center. [] This delicate balance allows for transitions between high-spin and low-spin states under appropriate conditions.
Q3: Is there evidence of structural changes accompanying the spin crossover transition?
A3: Yes, research using techniques like Mössbauer spectroscopy, magnetic susceptibility measurements, and X-ray diffraction has shown that the spin crossover transition in bis(1,10-phenanthroline-2-carbaldehyde phenylhydrazone)iron(II) complexes is often accompanied by a crystallographic phase change. [, , ] This suggests a strong coupling between the electronic configuration of the Iron(II) ion and the overall crystal packing.
Q4: How abrupt is this spin crossover transition in these complexes?
A4: The spin crossover in these Iron(II) complexes can be either gradual or abrupt, depending on the specific substituents on the 1,10-phenanthroline-2-carbaldehyde phenylhydrazone ligand. [, ] Furthermore, the transition often exhibits thermal hysteresis, meaning the transition temperature observed during cooling differs from that during heating. [, ] This hysteresis behavior is indicative of cooperative effects within the crystal lattice.
Q5: How does pressure affect the spin crossover behavior?
A5: Studies have shown that applying pressure to these complexes generally widens the thermal hysteresis loop. [] This effect is attributed to pressure influencing the cooperative interactions within the crystal structure, thereby affecting the energy barrier between the high-spin and low-spin states.
Q6: What is the significance of studying the thermodynamics and kinetics of spin crossover in solution?
A6: Understanding the solution behavior of these complexes provides valuable insights into the factors governing spin crossover dynamics in environments more relevant to biological systems. [] Techniques like variable temperature ¹H NMR spectroscopy have proven useful for determining thermodynamic parameters (like transition temperature) and kinetic parameters (like rate constants) of the spin crossover process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




